Home > Products > Screening Compounds P70018 > (20S)-18,19-Dehydrocamptothecin
(20S)-18,19-Dehydrocamptothecin -

(20S)-18,19-Dehydrocamptothecin

Catalog Number: EVT-15273929
CAS Number:
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(20S)-18,19-Dehydrocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. This compound is classified within the larger group of camptothecins, which are characterized by their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. The primary source of camptothecin is the tree Camptotheca acuminata, native to China, where it has been used in traditional medicine for treating various ailments, including cancers.

Synthesis Analysis

The synthesis of (20S)-18,19-Dehydrocamptothecin typically involves several methods that focus on modifying the camptothecin structure to enhance its therapeutic efficacy and reduce side effects. A common approach is the chemical modification of existing camptothecin derivatives through techniques such as:

  • Chemical Synthesis: Utilizing starting materials like topotecan hydrochloride, researchers have developed novel derivatives using methods such as ortho-quinonemethide precursors. This method allows for the introduction of various functional groups that can improve solubility and potency against cancer cells .
  • Biological Synthesis: Some studies have explored biosynthetic pathways involving plant sources, leveraging natural enzymatic processes to produce dehydro derivatives .

These synthetic routes often require careful optimization to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of (20S)-18,19-Dehydrocamptothecin can be described by its chemical formula C20H16N2O5C_{20}H_{16}N_{2}O_{5}. The compound features a complex pentacyclic ring system that includes:

  • Pyrrolo[3,4-beta]-quinoline moiety: This is crucial for its biological activity.
  • Conjugated pyridone moiety: Plays a significant role in the interaction with topoisomerase I.
  • Chiral center at position 20: This configuration is essential for its pharmacological effects.

The compound's structural data can be summarized as follows:

PropertyValue
Molecular Weight364.36 g/mol
CAS Number19685-09-7
Melting Point260 °C (decomposes)
SolubilitySoluble in chloroform/methanol (4:1)
Chemical Reactions Analysis

(20S)-18,19-Dehydrocamptothecin undergoes several important chemical reactions that contribute to its mechanism of action:

  • Topoisomerase I Inhibition: The compound binds to the topoisomerase I-DNA complex, preventing the enzyme from re-ligating DNA after it has made a cut. This results in DNA damage and ultimately leads to cell death.
  • Formation of Covalent Complexes: The interaction with topoisomerase I leads to the formation of stable covalent complexes that are recognized and degraded by cellular proteasomes, further depleting topoisomerase I levels in cells .

These reactions underline the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism by which (20S)-18,19-Dehydrocamptothecin exerts its anticancer effects primarily involves:

  1. Inhibition of Topoisomerase I: The compound traps the enzyme in a covalent complex with DNA, preventing normal DNA function.
  2. Induction of Apoptosis: By causing DNA damage and disrupting cell cycle progression, it triggers programmed cell death in cancer cells.
  3. Cell Cycle Interference: It specifically blocks cells in the S-phase of the cell cycle, leading to accumulation of DNA damage .

This multi-faceted mechanism makes it a potent candidate for cancer therapy.

Physical and Chemical Properties Analysis

In addition to its structural characteristics, (20S)-18,19-Dehydrocamptothecin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a powder.
  • Stability: The compound is sensitive to light and heat; thus, it must be stored under controlled conditions.
  • Solubility: Its solubility profile indicates that it can be effectively formulated for therapeutic use when combined with appropriate solvents or carriers.

These properties are critical for formulating effective drug delivery systems.

Applications

(20S)-18,19-Dehydrocamptothecin has several applications in scientific research and potential therapeutic use:

  • Cancer Treatment: As a potent inhibitor of topoisomerase I, it holds promise in treating various cancers such as breast, ovarian, and colon cancers.
  • Research Tool: It serves as a valuable reagent in studies investigating DNA repair mechanisms and cell cycle regulation.
  • Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity compared to traditional camptothecin derivatives .

This compound represents an important area of investigation within medicinal chemistry aimed at developing more effective cancer therapies.

Biosynthesis and Natural Source Optimization

Biogenetic Pathways in Camptotheca Species

(20S)-18,19-Dehydrocamptothecin is a structurally modified camptothecinoid alkaloid originating from the convergence of shikimate and methylerythritol phosphate (MEP) pathways in Camptotheca acuminata and related species. This compound belongs to the monoterpenoid indole alkaloid (MIA) class and shares the core pentacyclic scaffold with camptothecin (CPT), differing through the presence of a vinyl group at C-18/C-19 instead of an ethyl moiety. The biosynthesis initiates with the formation of strictosidinic acid – the universal MIA precursor – through the condensation of tryptamine (derived from shikimate pathway) and secologanin (from MEP pathway). This reaction is catalyzed by strictosidine synthase (CaSTRAS), representing the first committed step toward camptothecinoid production [1] [6].

Multiple cytochrome P450 enzymes subsequently modify the strictosidinic acid scaffold. Key oxidative steps include hydroxylation at C-19 by CaG10H (geraniol 10-hydroxylase) and stereospecific modifications by Ca10HGO (10-hydroxygeraniol oxidoreductase). The enzyme CaSLAS (secologanic acid synthase) facilitates the opening of the secologanin-derived cyclopentane ring, while CaTDC (tryptophan decarboxylase) generates the tryptamine precursor. The final stages involve spontaneous chemical rearrangements and dehydrogenation to form the characteristic pentacyclic structure. Recent metabolomic studies of C. acuminata tissues revealed that 18,19-dehydro derivatives arise through dehydration reactions occurring at the penultimate biosynthetic stages, likely catalyzed by dehydrogenases acting on early camptothecin intermediates like pumiloside [1] [6].

Table 1: Key Enzymes in Camptothecin Biosynthesis Relevant to 18,19-Dehydrocamptothecin Formation

Gene SymbolEnzyme NameFunction in PathwayPlant Source
CaTDCTryptophan decarboxylaseConverts tryptophan to tryptamineCamptotheca acuminata
CaSTRASStrictosidine synthaseCondenses tryptamine + secologaninCamptotheca acuminata
CaG10HGeraniol 10-hydroxylaseHydroxylates geraniol at C10 positionCamptotheca acuminata
CaSLASSecologanic acid synthaseOpens cyclopentane ring of secologanin derivativeCamptotheca acuminata
UncharacterizedDehydrogenaseProposed dehydration at C18-C19 positionCamptotheca acuminata

Enzymatic Modifications of Pentacyclic Alkaloid Scaffolds

The structural uniqueness of (20S)-18,19-Dehydrocamptothecin lies in its Δ¹⁸,¹⁹ unsaturation within the E-ring, imparting distinct electronic properties and conformational flexibility compared to saturated CPT analogs. This modification occurs through enzymatic dehydrogenation of a putative camptothecin precursor bearing a hydroxy- or alkoxy-substituted ethyl side chain at position 18. Ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-QTOF-MS) analyses of C. acuminata metabolomes identified 2-hydroxypumiloside (PG2) and 16‑hydroxy‑15,16-dihydrocamptothecoside (CG3) as probable biosynthetic precursors feeding into the 18,19-dehydro branch [6].

Enzymes belonging to short-chain dehydrogenase/reductase (SDR) families likely catalyze the dehydration reaction. These enzymes typically utilize NAD(P)+ as a cofactor and facilitate the elimination of water from hydroxylated intermediates. The reaction proceeds stereospecifically, yielding exclusively the (20S)-configured product, as confirmed by chiral analysis of naturally isolated 18,19-dehydrocamptothecin. The dehydrogenation step represents a branch point in late-stage CPT biosynthesis, diverting flux away from the predominant camptothecin route toward structurally distinct analogs. Hybrid biosynthetic intermediates termed "vincosamide-camptothecin" (VC) derivatives have been detected, suggesting potential enzymatic cross-talk between different alkaloid pathways within Camptotheca cells [6].

Table 2: Enzymatic Modifications Generating Camptothecinoid Diversity

Enzyme ClassRepresentative EnzymesChemical ModificationResultant Alkaloid Variants
Cytochrome P450sCa10HGO, CaG10HHydroxylation, Oxidation10-Hydroxycamptothecin, 9-Methoxy CPT
MethyltransferasesCa10OMTO-Methylation9-Methoxycamptothecin
Dehydrogenases (SDRs)UncharacterizedDehydration (Δ¹⁸,¹⁹ formation)(20S)-18,19-Dehydrocamptothecin
GlycosyltransferasesUncharacterizedGlucosylation at C20 or C5Mappicine glucosides

Beyond Camptotheca, Nothapodytes foetida (Icacinaceae) serves as a significant natural source of (20S)-18,19-Dehydrocamptothecin, particularly in its immature seeds. Comparative HPLC quantification across plant tissues reveals a distinct metabolic profile where 9-methoxy-18,19-dehydrocamptothecin accumulates alongside CPT and 9-methoxy-CPT. The co-occurrence of methoxylated and dehydrogenated derivatives suggests substrate promiscuity among modifying enzymes. For example, O-methyltransferases like Ca10OMT, known to methylate the 10-hydroxy group in CPT, likely accept 18,19-dehydrocamptothecin analogs as substrates, yielding 9-methoxy-18,19-dehydrocamptothecin. This enzymatic flexibility creates a combinatorial chemical space for generating structural diversity within the camptothecinoid family [3].

Synthetic Biology Approaches for Yield Enhancement

Meeting the global demand for (20S)-18,19-Dehydrocamptothecin necessitates innovative production platforms beyond traditional plant extraction, which suffers from low yields (typically <0.1% dry weight in N. foetida seeds) and ecological unsustainability. Synthetic biology offers two primary strategies: heterologous pathway reconstitution in microbial hosts and engineered plant cell/organ cultures.

Heterologous Production in Microbial Chassis: Reconstituting the lengthy CPT pathway (~25 enzymatic steps) in microorganisms like Saccharomyces cerevisiae remains challenging due to pathway complexity, enzyme solubility, and cofactor requirements. A more feasible approach leverages Saccharomyces cerevisiae platform strains engineered to produce the universal MIA precursor strictosidine. These strains express functional C. acuminata genes (CaTDC, CaSTRAS) alongside upstream pathways supplying secologanin precursors (geraniol, tryptamine). Subsequent introduction of candidate dehydrogenases identified via transcriptomics of high-CPT-producing Camptotheca lines could enable the heterologous production of 18,19-dehydro derivatives. Compartmentalization strategies – targeting enzymes to yeast peroxisomes or endoplasmic reticulum – mimic plant subcellular organization and enhance pathway efficiency by concentrating intermediates [5] [10].

Plant Cell and Hairy Root Bioreactor Systems: Suspension cultures of N. foetida or C. acuminata offer a eukaryotic environment conducive to CPT pathway expression. Elicitation with jasmonic acid or methyl jasmonate significantly boosts (20S)-18,19-Dehydrocamptothecin accumulation by activating jasmonate-responsive transcription factors that upregulate biosynthetic genes. Transgenic Agrobacterium rhizogenes-induced hairy roots exhibit stable and high-yielding CPT production. Metabolic engineering of these roots via overexpression of rate-limiting genes (CaTDC, CaG10H, Ca10OMT) combined with RNAi suppression of competitive pathway genes (e.g., squalene synthase) further enhances target alkaloid flux. Bioreactor optimizations focusing on oxygen transfer, shear stress reduction, and two-phase cultivation (using adsorbents like XAD-7 resins) have achieved 3-5 fold increases in camptothecinoid titers compared to shake-flask cultures, providing a scalable production platform [4] [8].

Chemo-enzymatic Synthesis: While complete chemical synthesis of (20S)-18,19-Dehydrocamptothecin is complex due to stereochemical constraints, hybrid chemo-enzymatic routes show promise. Chemically synthesized advanced intermediates, such as 18,19-dihydro precursors or pumiloside analogs, can be fed to engineered enzymes (e.g., recombinant dehydrogenases or P450s) immobilized on solid supports or expressed in whole-cell biocatalysts. This approach leverages the precision of chemical synthesis for scaffold construction and enzymatic catalysis for stereospecific modifications. Recent advances in enzyme engineering, particularly directed evolution of dehydrogenases for enhanced activity on non-natural substrates, could further optimize the dehydrogenation step crucial for 18,19-dehydrocamptothecin production [9].

Table 3: Synthetic Biology Platforms for Enhanced (20S)-18,19-Dehydrocamptothecin Production

PlatformKey AdvantagesCurrent LimitationsYield Enhancement Strategies
S. cerevisiaeGenetic tractability; Compartmentalization optionsPoor functional expression of plant P450sCofactor engineering; Enzyme directed evolution
N. foetida Hairy RootsGenomic presence of full pathway; Secretion into mediumSlow growth; Genetic transformation challengesOverexpression of transcription factors; Elicitation
Bioreactor CultivationScalability; Controlled environmentHigh capital costs; Process optimization complexityTwo-phase systems; Perfusion culturing
Chemo-enzymatic CatalysisStereospecificity; ModularityEnzyme stability; Cost of cofactor regenerationEnzyme immobilization; Cofactor recycling systems

Properties

Product Name

(20S)-18,19-Dehydrocamptothecin

IUPAC Name

(19S)-19-ethenyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C20H14N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h2-8,25H,1,9-10H2/t20-/m0/s1

InChI Key

BSKJBXMBXQAZIZ-FQEVSTJZSA-N

Canonical SMILES

C=CC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O

Isomeric SMILES

C=C[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.